molecular formula C23H18ClF3N2O4S B11056035 2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide

2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B11056035
M. Wt: 510.9 g/mol
InChI Key: VBXDBXWPKOXYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a nitro group, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.

    Introduction of the Nitro Group: Nitration of a suitable aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Trifluoroethoxy Group: This can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group.

    Coupling Reactions: The final coupling of the various functional groups to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylsulfanyl group can interact with thiol-containing enzymes. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide
  • 2-(ethylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide

Uniqueness

2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the benzylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different alkylsulfanyl groups.

Properties

Molecular Formula

C23H18ClF3N2O4S

Molecular Weight

510.9 g/mol

IUPAC Name

2-benzylsulfanyl-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C23H18ClF3N2O4S/c1-14-17(24)8-5-9-18(14)28-22(30)21-19(33-13-23(25,26)27)10-16(29(31)32)11-20(21)34-12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,28,30)

InChI Key

VBXDBXWPKOXYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2SCC3=CC=CC=C3)[N+](=O)[O-])OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.